molecular formula C8H16O2 B095702 Tert-butyl 2-methylpropanoate CAS No. 16889-72-8

Tert-butyl 2-methylpropanoate

Cat. No.: B095702
CAS No.: 16889-72-8
M. Wt: 144.21 g/mol
InChI Key: KVWOTUDBCFBGFJ-UHFFFAOYSA-N
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Description

It is a colorless liquid with a fruity odor and is commonly used in organic synthesis and as a flavoring agent .

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: Tert-butyl 2-methylpropanoate can be synthesized through the esterification of 2-methylpropanoic acid with tert-butanol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Acyl Chloride Method: Another method involves the reaction of 2-methylpropanoyl chloride with tert-butanol.

Industrial Production Methods:

    Flow Microreactor Systems: A more efficient and sustainable method for the industrial production of this compound involves the use of flow microreactor systems.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: 2-methylpropanoic acid.

    Reduction: 2-methylpropanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

Target of Action

Tert-butyl 2-methylpropanoate is a chemical compound with the molecular formula C8H16O2 It’s known that esters like this compound often target enzymes or receptors in biochemical reactions, acting as substrates, inhibitors, or modulators .

Mode of Action

It’s known that esters can undergo hydrolysis in the presence of water and enzymes, breaking down into their constituent alcohol and carboxylic acid . This reaction can lead to various changes in the biochemical environment, depending on the specific properties of the resulting compounds .

Biochemical Pathways

Esters are often involved in various biochemical pathways, including lipid metabolism and signal transduction. The downstream effects of these pathways can vary widely, depending on the specific context and conditions.

Pharmacokinetics

Esters are generally known to be well-absorbed and distributed in the body due to their lipophilic nature . They are typically metabolized by esterases, leading to the formation of alcohol and carboxylic acid . These metabolites can then be further metabolized or excreted from the body .

Result of Action

The hydrolysis of esters can lead to changes in the cellular environment, potentially influencing various cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of specific enzymes can affect the rate of ester hydrolysis . Additionally, the compound’s stability and efficacy can be influenced by storage conditions .

Scientific Research Applications

Tert-butyl 2-methylpropanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Tert-butyl 2-methylpropanoate can be compared with other similar compounds such as:

Uniqueness:

  • This compound is unique due to its specific ester group, which imparts distinct chemical and physical properties compared to other tert-butyl esters. Its reactivity and applications in various fields make it a valuable compound in both research and industry.

Properties

IUPAC Name

tert-butyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-6(2)7(9)10-8(3,4)5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWOTUDBCFBGFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347433
Record name 2-Methyl-2-propanyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16889-72-8
Record name 2-Methyl-2-propanyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-methylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

With ice-cooling, a solution of 73.0 g (0.985 mol) of tert-butanol, 190 g (1.877 mol) of triethylamine and 0.573 g (0.0047 mol) of DMAP in 750 ml of dichloromethane is treated with a solution of 100 g (0.939 mmol) of isobutyryl chloride in 150 ml of dichloromethane, and the mixture is then stirred overnight. 500 ml of 2 M hydrochloric acid are then added, the aqueous phase is extracted with dichloromethane and the combined organic phases are washed with water, sat. NaHCO3 solution and sat. NaCl solution, dried over sodium sulphate and concentrated. Distillative purification of the crude product gives 65.5 g (48%) of tert-butyl 2-methylpropionate.
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
0.573 g
Type
catalyst
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of isobutyryl chloride (47 g, 0.44 mol) in CH2Cl2 (75 ml) and tert-butanol (75 ml) at 0° C., pyridine (39.3 ml, 486 mmol) was added slowly by syringe. The mixture was allowed to warm to room temperature, stirred overnight, diluted with CH2Cl2 (400 ml) and washed with H2O, HCl (2N, two times), H2O (two times) and saturated NaHCO3. The organic phase was dried over MgSO4 and filtered. The filtrate was then concentrated under reduced pressure without heat. The resulting oil was simply distilled, collecting the fraction boiling at 128-129° C. to give tert-butyl isobutyrate, 21 (35.9 g, 56%).
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
39.3 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Yield
56%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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